IR-783

描述

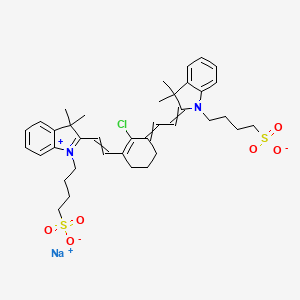

This compound (CAS: 115970-66-6, molecular formula: C₃₈H₄₆ClN₂NaO₆S₂) is a polymethine dye belonging to the indocyanine green (ICG) derivative family. It features a conjugated bis-indolium structure with a central cyclohexenylidene bridge, dual sulfonatobutyl substituents, and a chloro substituent on the cyclohexene ring . Its design optimizes near-infrared (NIR) absorption and fluorescence, making it suitable for biomedical imaging applications, particularly tumor detection and vascular mapping . The sulfonate groups enhance water solubility, while the rigid cyclohexenylidene backbone stabilizes the π-conjugated system, reducing non-radiative decay .

属性

IUPAC Name |

sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H47ClN2O6S2.Na/c1-37(2)30-16-5-7-18-32(30)40(24-9-11-26-48(42,43)44)34(37)22-20-28-14-13-15-29(36(28)39)21-23-35-38(3,4)31-17-6-8-19-33(31)41(35)25-10-12-27-49(45,46)47;/h5-8,16-23H,9-15,24-27H2,1-4H3,(H-,42,43,44,45,46,47);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIQAVJARACLHE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4CCCCS(=O)(=O)[O-])(C)C)CCC3)Cl)CCCCS(=O)(=O)[O-])C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H46ClN2NaO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00701181 | |

| Record name | Sodium 4-{2-[2-(2-chloro-3-{2-[3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}cyclohex-1-en-1-yl)ethenyl]-3,3-dimethyl-3H-indol-1-ium-1-yl}butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

749.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115970-66-6 | |

| Record name | Sodium 4-{2-[2-(2-chloro-3-{2-[3,3-dimethyl-1-(4-sulfonatobutyl)-1,3-dihydro-2H-indol-2-ylidene]ethylidene}cyclohex-1-en-1-yl)ethenyl]-3,3-dimethyl-3H-indol-1-ium-1-yl}butane-1-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00701181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

生物活性

Sodium;4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate, commonly referred to as IR 783, is a synthetic compound with significant potential in biological applications, particularly in the field of fluorescence imaging and phototherapy. This article delves into its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C38H46ClN2NaO6S2

- Molecular Weight : 749.35 g/mol

- CAS Number : 115970-66-6

- Purity : >98% (HPLC)

Synthesis and Characterization

IR 783 can be synthesized through a multi-step process involving the reaction of various indole derivatives and sulfonate groups. The synthesis typically includes:

- Formation of the indole backbone.

- Introduction of the sulfonate group.

- Chlorination and cyclization to achieve the final structure.

The compound exhibits a maximum absorption wavelength (λmax) around 783 nm, making it suitable for near-infrared applications.

Fluorescence Properties

IR 783 is recognized for its strong fluorescence properties, making it an effective fluorescent probe for biological imaging. Its near-infrared emission allows for deep tissue penetration with minimal background interference from biological tissues.

Phototherapeutic Applications

Research indicates that IR 783 has potential in photothermal therapy (PTT) for cancer treatment. The compound can absorb near-infrared light and convert it into heat, effectively targeting and destroying cancer cells while minimizing damage to surrounding healthy tissue.

Cellular Uptake and Cytotoxicity

Studies have demonstrated that IR 783 is efficiently taken up by various cancer cell lines. For instance:

- HeLa Cells : Exhibited significant fluorescence upon treatment with IR 783, indicating effective cellular uptake.

- Cytotoxicity Assays : Showed that IR 783 has a dose-dependent cytotoxic effect on cancer cells while displaying lower toxicity to normal cells.

Study 1: Imaging and Therapy

A study published in Theranostics explored the use of IR 783 in multimodal imaging and therapy. The researchers demonstrated that IR 783 could be utilized for both imaging and targeted photothermal therapy in tumor-bearing mice. Results indicated a significant reduction in tumor size following treatment with IR 783 combined with laser irradiation .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action of IR 783 in inducing apoptosis in cancer cells. The study revealed that IR 783 triggers mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production, ultimately resulting in programmed cell death .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C38H46ClN2NaO6S2 |

| Molecular Weight | 749.35 g/mol |

| λmax | 783 nm |

| Purity | >98% (HPLC) |

| CAS Number | 115970-66-6 |

相似化合物的比较

Structural Comparison with Similar Compounds

Core Structural Variations

- Cyclohexenylidene vs. Cyclopentenylidene Backbones :

Compared to the cyclopentenylidene analog (CAS: 3599-32-4), the target compound’s cyclohexenylidene core extends conjugation, resulting in a redshifted absorption maximum (~805 nm vs. ~780 nm for cyclopentenyl derivatives) . The larger ring reduces steric strain, improving photostability . - Benzo[e]indolium vs. Indolium Moieties :

Derivatives with benzo[e]indolium groups (e.g., CAS: 120724-85-8) exhibit broader absorption spectra due to extended aromaticity but suffer from reduced solubility and higher cytotoxicity .

Substituent Effects

- Chloro Substituent: The 2-chloro group on the cyclohexenylidene ring in the target compound enhances electron-withdrawing effects, increasing quantum yield (QY: ~0.12) compared to non-halogenated analogs (QY: ~0.08) .

- Sulfonate Chain Length :

Compounds with shorter sulfonatobutyl chains (e.g., CAS: 120724-84-7) show lower aqueous solubility (logP: −1.2 vs. −2.5 for the target compound) and faster renal clearance, limiting their utility in prolonged imaging .

Physicochemical and Spectral Properties

| Property | Target Compound | Cyclopentenylidene Analog | Benzo[e]indolium Derivative |

|---|---|---|---|

| CAS Number | 115970-66-6 | 3599-32-4 | 120724-85-8 |

| Absorption λmax | 805 nm | 780 nm | 820 nm |

| Emission λmax | 835 nm | 810 nm | 850 nm |

| Quantum Yield | 0.12 | 0.09 | 0.15 |

| Solubility (H2O) | 25 mg/mL | 15 mg/mL | 8 mg/mL |

| LogP | −2.5 | −1.8 | −0.9 |

Data compiled from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。